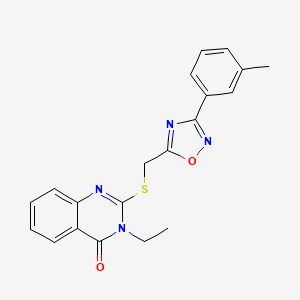

3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-ethyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-3-24-19(25)15-9-4-5-10-16(15)21-20(24)27-12-17-22-18(23-26-17)14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCCPLWDHCXXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or orthoesters under acidic or basic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

Thioether Linkage Formation: The thioether linkage is introduced by reacting the oxadiazole derivative with a suitable thiol or thioether compound under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: HNO₃, Cl₂, Br₂

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure often display significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : Related compounds have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and oral cancer (KB) cell lines, indicating strong potential as anticancer agents.

Case Study :

A study on similar quinazolinone derivatives demonstrated their ability to inhibit tumor cell proliferation effectively. The findings suggested that the presence of both quinazoline and oxadiazole moieties allows for multiple interactions within biochemical pathways related to cancer progression.

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Research on related oxadiazole-containing compounds has shown efficacy against various pathogens:

- Gram-positive and Gram-negative Bacteria : Compounds similar to 3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting notable antimicrobial activity .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Oxadiazole Ring : Utilizing appropriate precursors under controlled conditions.

- Quinazolinone Derivation : Employing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

This multi-step approach allows for the introduction of various substituents and modifications aimed at optimizing biological activity and yield.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, synthesis, and properties:

Structural and Functional Insights:

- Heterocycle Influence : Replacement of the oxadiazole with triazole (e.g., in and ) alters electronic properties and binding affinity, enhancing antimicrobial and pesticidal activities. The oxadiazole in the target compound may improve metabolic stability compared to triazoles .

- Substituent Effects : The m-tolyl group on the oxadiazole could enhance lipophilicity and membrane permeability compared to analogs with chlorophenyl or trifluoromethyl groups .

Biological Activity

3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the formation of the oxadiazole ring and quinazolinone structure. The following methods are commonly employed:

- Formation of the Oxadiazole Ring : This is achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide.

- Thioether Formation : The incorporation of a thiomethyl group can be performed using thiol compounds under controlled conditions.

- Final Quinazolinone Structure : The quinazolinone moiety is introduced through cyclization reactions involving appropriate starting materials.

Anticancer Activity

Research indicates that compounds containing quinazolinone and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazolinone derivatives have shown promising results in inhibiting the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds often fall within micromolar ranges, indicating potent activity:

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| PC3 | A3 | 10 |

| MCF-7 | A3 | 10 |

| HT-29 | A3 | 12 |

These findings suggest that this compound could have similar or enhanced cytotoxic properties due to its unique structural features .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing oxadiazole rings have demonstrated antimicrobial activities against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways. Studies have shown that oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

The presence of the m-tolyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or bacterial growth.

- Signal Transduction Modulation : By interacting with cellular receptors or pathways, it can alter signal transduction mechanisms that lead to apoptosis in cancer cells.

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Cytotoxic Effects on Cancer Cells : A study demonstrated that a series of quinazolinone-thiazole hybrids showed enhanced cytotoxicity against multiple cancer cell lines compared to their individual components .

- Antimicrobial Efficacy : Research on oxadiazole derivatives reported significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Q & A

Q. What are the critical steps for synthesizing 3-ethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

The synthesis typically involves:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under reflux conditions.

- Step 2 : Introduction of the thioether group using a mercapto-oxadiazole intermediate, often requiring coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF) .

- Step 3 : Functionalization of the oxadiazole ring with m-tolyl groups via nucleophilic substitution or microwave-assisted reactions to improve yield (e.g., 70–85% yield achieved in similar compounds) .

- Optimization : Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions, particularly the thioether linkage (-S-) and oxadiazole ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ~450–500 g/mol range for analogous compounds) .

- X-ray Crystallography : Resolves stereochemical ambiguities, especially for bulky substituents like the m-tolyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Substituent Analysis : Modifying the m-tolyl group (e.g., introducing electron-withdrawing groups like -F or -CF) enhances binding to biological targets (e.g., kinases or antimicrobial enzymes) .

- Thioether Linkage : Replacing sulfur with selenium or oxygen alters redox properties and metabolic stability, which can be evaluated via in vitro cytochrome P450 assays .

- Oxadiazole Ring : Comparative studies with 1,3,4-thiadiazole analogs reveal differences in solubility and target affinity, guiding lead optimization .

Q. How to address contradictory data in biological activity assays?

- Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across multiple cell lines or bacterial strains to distinguish intrinsic activity from assay-specific artifacts .

- Metabolic Interference : Use LC-MS to identify metabolite interference in pharmacological screens (e.g., cytochrome-mediated degradation) .

- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., triazoloquinazolinones) to isolate substituent-specific effects .

Q. What computational methods predict this compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks (e.g., oxadiazole ring reactivity) .

- Molecular Docking : Simulates binding to targets like PI3K or EGFR using software (e.g., AutoDock Vina), validated by mutagenesis studies to confirm key residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize compounds with low RMSD values .

Methodological Challenges

Q. How to resolve low yields in the final coupling step of synthesis?

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings, or switch to copper(I)-mediated click chemistry for azide-alkyne cycloadditions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time from hours to minutes .

Q. What strategies mitigate off-target effects in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.